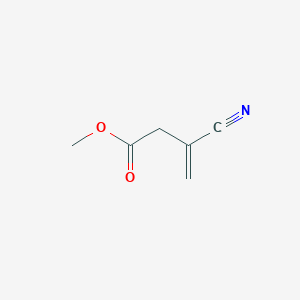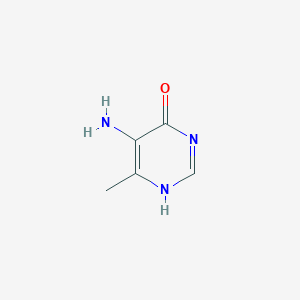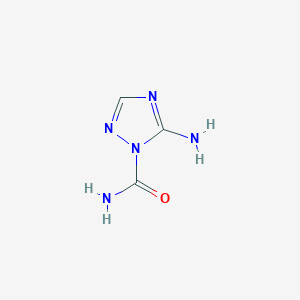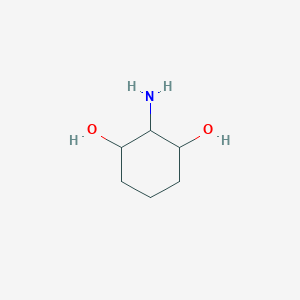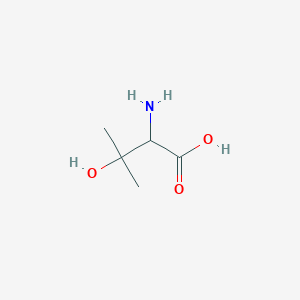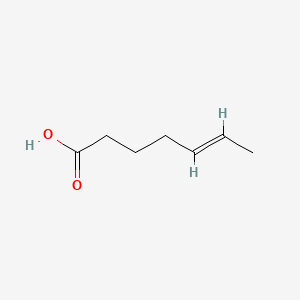
5-Heptenoic acid
Übersicht
Beschreibung
5-Heptenoic acid, also known as Hept-5-enoic acid, is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a Monoisotopic mass of 126.068077 Da .
Synthesis Analysis
The synthesis of 5-Heptenoic acid and its derivatives has been explored in various studies . For instance, a method for the rapid synthesis of diverse enantiomerically enriched lactones has been developed based on Cu-catalyzed enantioselective radical oxyfunctionalization of alkenes . Another laboratory preparation of enanthic acid includes permanganate oxidation of heptanal and 1-octene .
Molecular Structure Analysis
The molecular structure of 5-Heptenoic acid consists of 7 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . It has several properties such as a density of 1.0±0.1 g/cm3, a boiling point of 241.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .
Chemical Reactions Analysis
5-Heptenoic acid can participate in a variety of chemical reactions. For instance, studies on related heptenoic acid derivatives have shown specific receptor antagonistic activities, suggesting potential for targeted chemical interactions.
Physical And Chemical Properties Analysis
5-Heptenoic acid has several physical and chemical properties. It has a density of 1.0±0.1 g/cm3, a boiling point of 241.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 52.7±6.0 kJ/mol, a flash point of 111.0±17.3 °C, and an index of refraction of 1.470 .
Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid (CGA) Applications : CGA, also known as 5-CQA, is a polyphenol with various therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and as a central nervous system stimulator. It's speculated to regulate lipid and glucose metabolism, thereby aiding in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Inhibitors of Cholesterol Biosynthesis : Research on 3,5-Dihydroxy-7-(N-imidazolyl)heptanoates and the corresponding heptenoates demonstrates their role as potent inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. These compounds have shown greater enzyme inhibitory activity than traditional drugs like lovastatin and pravastatin (Chan et al., 1993).
5-O-Caffeoylquinic Acid in Metabolic Syndrome : Another study explores the role of 5-O-caffeoylquinic acid as a nutraceutical for the prevention and treatment of metabolic syndrome. It possesses anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This compound is also investigated for its role as a food additive due to its antimicrobial properties, making it a candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Antitumor Effect of 5-Aminolevulinic Acid : A study on 5-aminolevulinic acid (5-ALA) demonstrates its role in inducing ferroptosis in esophageal squamous cell carcinoma. This study indicates that 5-ALA may be a promising therapeutic agent for this type of cancer (Shishido et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZWAJWFMFMFF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(pentyl)amine](/img/structure/B7902112.png)

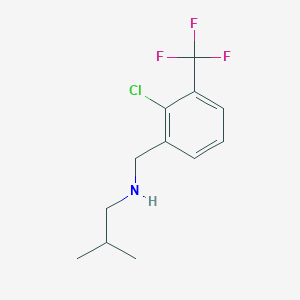
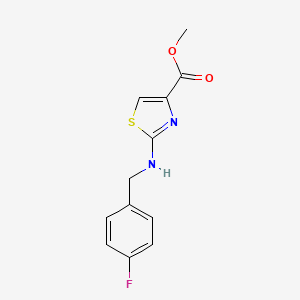
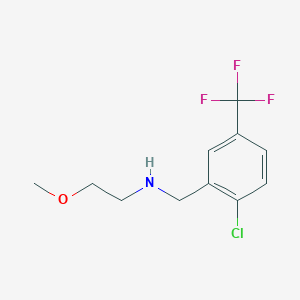



![Bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B7902178.png)
